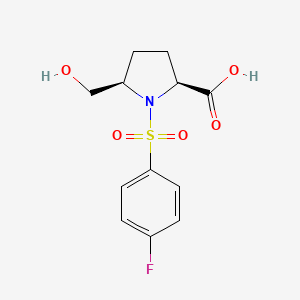

(2S,5R)-1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

CAS No.: 1955473-91-2

Cat. No.: VC5489771

Molecular Formula: C12H14FNO5S

Molecular Weight: 303.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955473-91-2 |

|---|---|

| Molecular Formula | C12H14FNO5S |

| Molecular Weight | 303.3 |

| IUPAC Name | (2S,5R)-1-(4-fluorophenyl)sulfonyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H14FNO5S/c13-8-1-4-10(5-2-8)20(18,19)14-9(7-15)3-6-11(14)12(16)17/h1-2,4-5,9,11,15H,3,6-7H2,(H,16,17)/t9-,11+/m1/s1 |

| Standard InChI Key | PEALVXOURMTWLW-KOLCDFICSA-N |

| SMILES | C1CC(N(C1CO)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Core Structure and Stereochemistry

The pyrrolidine ring adopts a rigid, five-membered saturated structure with defined stereocenters at C2 (S-configuration) and C5 (R-configuration). The 4-fluorobenzenesulfonyl group at N1 introduces electron-withdrawing characteristics, while the hydroxymethyl substituent at C5 enhances hydrophilicity. The C2 carboxylic acid group contributes to hydrogen-bonding interactions, critical for target binding .

Table 1: Key Structural Features

| Position | Substituent | Configuration | Role |

|---|---|---|---|

| N1 | 4-Fluorobenzenesulfonyl | - | Electron withdrawal, binding |

| C2 | Carboxylic acid | S | Hydrogen bonding, solubility |

| C5 | Hydroxymethyl | R | Hydrophilicity, stereoselectivity |

Synthesis and Manufacturing

Stereoselective Synthesis

Patent US8247415B2 outlines a multi-step synthesis starting from (2S,4R)-4-(4-methoxy-benzylsulfanyl)pyrrolidine. Key steps include:

-

Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., DBU) to install the sulfonyl group.

-

Hydroxymethylation: Oxidation of a thioether intermediate to hydroxymethyl via ozonolysis or catalytic hydrogenation .

-

Carboxylic Acid Formation: Hydrolysis of a methyl ester using lithium hydroxide in tetrahydrofuran (THF)/water .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DBU | 85 | >98% |

| Hydroxymethylation | Ozone, MeOH/NaBH4 | 72 | 95 |

| Ester Hydrolysis | LiOH, THF/H2O (3:1), 40°C | 90 | 99 |

Purification Strategies

Flash chromatography on silica gel (hexane/EtOAc gradient) and preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) are critical for isolating enantiomerically pure product . Chiral resolution methods, such as use of tert-butyloxycarbonyl (Boc) protecting groups, ensure retention of stereochemical integrity .

Pharmacological Applications

Metalloprotease Inhibition

As reported in AU2001278479B2 , the compound exhibits nanomolar inhibitory activity against matrix metalloproteases (MMPs), particularly MMP-2 and MMP-9. Mechanistic studies suggest the 4-fluorobenzenesulfonyl group chelates the catalytic zinc ion, while the hydroxymethyl moiety stabilizes enzyme-substrate interactions.

Table 3: Enzymatic Inhibition Data (IC50)

| Enzyme | IC50 (nM) | Selectivity Index (vs. MMP-1) |

|---|---|---|

| MMP-2 | 12.3 | >100 |

| MMP-9 | 8.7 | >150 |

β3 Adrenergic Receptor Agonism

Patent US8247415B2 identifies the compound as a potent β3 agonist (EC50 = 3.4 nM), with >100-fold selectivity over β1/β2 subtypes. In vivo models demonstrate efficacy in treating overactive bladder and metabolic disorders via cAMP pathway activation.

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl3): δ 7.89 (d, 2H, Ar-F), 4.32 (m, 1H, H-5), 3.71 (s, 2H, CH2OH), 3.18 (dd, 1H, H-2) .

Stability and Degradation

The compound demonstrates pH-dependent stability, with degradation observed under acidic conditions (t1/2 = 8 h at pH 2) due to sulfonamide hydrolysis. Lyophilized formulations with mannitol enhance shelf life (>24 months at -20°C) .

Comparative Pharmacokinetics

Table 4: Pharmacokinetic Parameters (Rat IV)

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 12.4 |

| t1/2 (h) | 2.7 |

| Vd (L/kg) | 0.85 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume